Odorranain-H-RA5 peptide precursor
Description
Odorranain-H-RA5 peptide precursor is a bioactive antimicrobial peptide (AMP) derived from the skin secretions of the Golden crossband frog (Odorrana andersonii) . As part of the innate immune system in amphibians, this peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and other pathogens . Its mechanism of action involves disrupting microbial membranes via amphipathic interactions, leading to pore formation and cell lysis .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TISLSLCDQERNADEEERGDEEVAKMEE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
The following table and analysis highlight structural, functional, and pharmacological differences between Odorranain-H-RA5 and related AMPs.
Table 1: Comparative Overview of Antimicrobial Peptides
| Compound | Source | Key Features | Activity Spectrum | Toxicity Profile |
|---|---|---|---|---|
| Odorranain-H-RA5 | Odorrana andersonii | Amphipathic helix; broad-spectrum activity; high membrane selectivity | Gram± bacteria, fungi | Low cytotoxicity |
| Odorranain-H-RA3 | Odorrana andersonii | Structural similarity to RA5; altered amino acid residues | Narrower spectrum | Moderate toxicity |
| LL-37 | Human cathelicidin | α-helical structure; immune modulation and membrane disruption | Broad-spectrum | Cytotoxic at high doses |
| Magainin 2 | Xenopus laevis | Pore-forming; enhances wound healing | Gram± bacteria | Low to moderate toxicity |
| Cecropin A | Hyalophora cecropia moth | Targets Gram-negative bacteria via pore formation | Gram- bacteria | Low mammalian toxicity |
Structural and Functional Comparisons
Odorranain-H-RA3
- Similarities : Both RA3 and RA5 originate from Odorrana andersonii and share a conserved amphipathic helix structure .
- Differences : RA3 has a modified sequence (undisclosed in evidence) that narrows its activity spectrum, making RA5 more versatile against diverse pathogens .
LL-37
- Mechanism : Unlike RA5, LL-37 modulates immune responses (e.g., chemotaxis) alongside membrane disruption .
- Toxicity : LL-37 exhibits higher cytotoxicity in human cells at elevated concentrations, whereas RA5 minimizes this risk .
Magainin 2
- Applications : Magainin 2 is extensively studied for wound healing, while RA5’s research focuses on drug development and antimicrobial coatings .
- Structure : Magainin 2 lacks the extended hydrophobic residues found in RA5, reducing its stability in complex biological environments .
Cecropin A
- Specificity : Cecropin A is highly selective for Gram-negative bacteria, whereas RA5 targets both Gram± bacteria and fungi .
- Evolutionary Origin : Cecropin A’s insect origin contrasts with RA5’s amphibian source, which may confer unique environmental resistance traits .
Pharmacological Advantages of Odorranain-H-RA5
Broad-Spectrum Efficacy : RA5’s amphipathic structure enables activity against diverse pathogens, outperforming narrower-spectrum peptides like Cecropin A .
Low Cytotoxicity : Its selective membrane interaction minimizes harm to human cells, a critical advantage over LL-37 .
Synthetic Accessibility : RA5’s compatibility with SPPS ensures high purity (>95%) and scalability, unlike some recombinant peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
